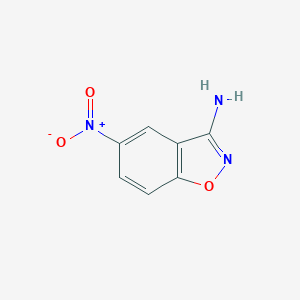

3-Amino-5-nitro-1,2-benzisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound with the molecular formula C7H5N3O3. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

3-Amino-5-nitro-1,2-benzisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its anti-microbial properties against various bacterial and fungal strains.

Medicine: Investigated for its potential anti-cancer and anti-inflammatory activities.

Industry: Used as an intermediate in the production of dyes and other industrial chemicals.

Mecanismo De Acción

Target of Action

3-Amino-5-nitro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .

Mode of Action

The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with biological targets is a key aspect of the mode of action of this compound.

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitro-1,2-benzisoxazole typically involves the nitration of 3-amino-1,2-benzisoxazole. One common method includes the reaction of 3-amino-1,2-benzisoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzisoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-nitro-1,2-benzisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzisoxazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5-nitrobenzoisothiazole: Similar structure but contains a sulfur atom in the ring.

3,5-Dinitro-1,2-benzisoxazole: Contains an additional nitro group at the 3-position.

3-Amino-5-nitro-1,2,4-triazole: Contains a triazole ring instead of a benzisoxazole ring.

Uniqueness

3-Amino-5-nitro-1,2-benzisoxazole is unique due to its specific substitution pattern and the presence of both amino and nitro groups on the benzisoxazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

Actividad Biológica

3-Amino-5-nitro-1,2-benzisoxazole is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and summarizes relevant research findings, including case studies and data tables.

Target and Mode of Action

This compound belongs to the benzoxazole family, characterized by a heterocyclic aromatic structure. This compound's planar benzene ring facilitates interactions with biological targets through π-π stacking or π-cation interactions. The oxazole moiety contributes to its ability to form hydrogen bonds, allowing it to engage in various non-covalent interactions with biomolecules.

Biochemical Pathways

Research indicates that benzoxazole derivatives, including this compound, can influence multiple biochemical pathways. These compounds exhibit activities such as:

- Antimicrobial : Inhibiting bacterial and fungal growth.

- Antitumor : Affecting cancer cell proliferation.

- Anti-inflammatory : Reducing inflammation in various models.

- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 6 to 19 μg/mL against various microbial strains .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

| Klebsiella pneumoniae | 8 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

A notable study found that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 50 µM after 48 hours of exposure .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of benzisoxazole derivatives were synthesized and tested for their antimicrobial properties. The study showed that modifications on the benzene ring significantly influenced the activity, with electron-withdrawing groups enhancing potency .

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity .

- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis .

Propiedades

IUPAC Name |

5-nitro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGBLRPXXDRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443350 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-82-8 |

Source

|

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.